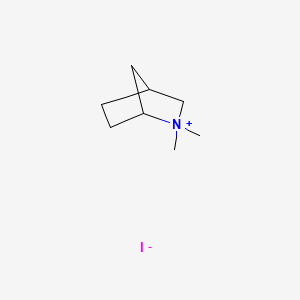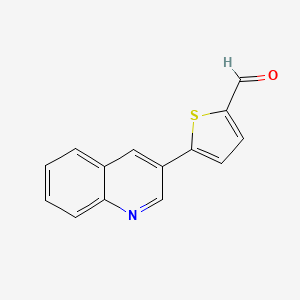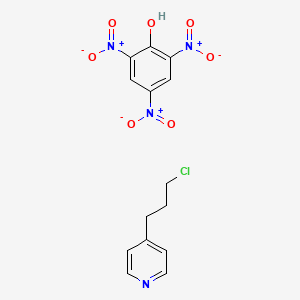
4-(3-Chloropropyl)pyridine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)pyridine typically involves the reaction of pyridine with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol. The nitration process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the formation of the desired trinitro compound.
Industrial Production Methods
Industrial production of 4-(3-Chloropropyl)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves the use of large reactors and continuous monitoring of reaction parameters.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol. The process is carried out in specialized equipment designed to handle the exothermic nature of the reaction. The product is then purified through crystallization and filtration to obtain high-purity 2,4,6-trinitrophenol.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropropyl)pyridine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo reactions such as reduction and nitration. It is highly reactive due to the presence of nitro groups, making it susceptible to various chemical transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Bases such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-(3-Chloropropyl)pyridine is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules.
2,4,6-Trinitrophenol has applications in the detection of explosives due to its nitroaromatic nature. It is used in fluorescence-based sensing platforms for the detection of nitroaromatic compounds. Additionally, it finds applications in the manufacture of dyes, colored glass, and as a reagent in chemical analysis.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)pyridine involves its ability to undergo nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis.
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups can participate in various chemical reactions, including reduction and nitration, leading to the formation of different products. The compound’s explosive nature is due to the rapid release of energy during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloropropyl)pyridine: Similar compounds include other chlorinated pyridine derivatives, such as 4-chloropyridine and 3-chloropropylpyridine.
2,4,6-Trinitrophenol: Similar compounds include other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT).
Uniqueness
4-(3-Chloropropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other chlorinated pyridines. Its chloropropyl group allows for versatile chemical transformations.
2,4,6-Trinitrophenol is unique due to its high explosive power and sensitivity compared to other nitroaromatic compounds. Its three nitro groups make it highly reactive and suitable for various applications in explosives detection and chemical synthesis.
Propriétés
Numéro CAS |
69603-43-6 |
|---|---|
Formule moléculaire |
C14H13ClN4O7 |
Poids moléculaire |
384.73 g/mol |
Nom IUPAC |
4-(3-chloropropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H10ClN.C6H3N3O7/c9-5-1-2-8-3-6-10-7-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,1-2,5H2;1-2,10H |
Clé InChI |
MUTNGVCVAIMQEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
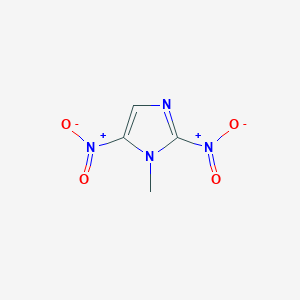
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)


![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
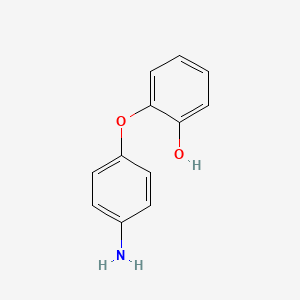
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

